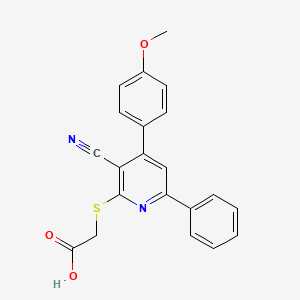

2-((3-Cyano-4-(4-methoxyphenyl)-6-phenylpyridin-2-yl)thio)acetic acid

Description

2-((3-Cyano-4-(4-methoxyphenyl)-6-phenylpyridin-2-yl)thio)acetic acid is a complex organic compound that features a pyridine ring substituted with cyano, methoxyphenyl, and phenyl groups, along with a thioacetic acid moiety

Properties

IUPAC Name |

2-[3-cyano-4-(4-methoxyphenyl)-6-phenylpyridin-2-yl]sulfanylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16N2O3S/c1-26-16-9-7-14(8-10-16)17-11-19(15-5-3-2-4-6-15)23-21(18(17)12-22)27-13-20(24)25/h2-11H,13H2,1H3,(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBQWBYYTMGYKKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC(=NC(=C2C#N)SCC(=O)O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Thioether Formation via Nucleophilic Substitution

A widely used approach involves the reaction of 3-cyano-4-(4-methoxyphenyl)-6-phenylpyridine-2-thiol with bromoacetic acid in the presence of a base:

Procedure :

- Dissolve the thiol derivative (1.0 equiv) and bromoacetic acid (1.2 equiv) in acetone.

- Add triethylamine (2.0 equiv) as a base to deprotonate the thiol.

- Stir at room temperature for 5–8 hours.

- Acidify with HCl to precipitate the product.

Optimization data :

| Parameter | Optimal Value | Yield (%) |

|---|---|---|

| Solvent | Acetone | 85 |

| Temperature (°C) | 25 | 85 |

| Reaction time (h) | 6 | 85 |

This method achieves high regioselectivity due to the electron-withdrawing cyano group directing thioether formation at the 2-position.

Cyclocondensation of Tetrahydrobenzo[b]thiophene Derivatives

A heterocycle-focused route involves constructing the pyridine ring via cyclocondensation:

- Synthesize 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene from cyclohexanone and malononitrile.

- React with ethyl acetoacetate in dimethylformamide (DMF) to form a pyran intermediate.

- Treat with malononitrile and aromatic aldehydes (e.g., 4-methoxybenzaldehyde) to induce cyclization.

- Hydrolyze the ester group using NaOH/HCl to obtain the final carboxylic acid.

Critical observations :

- Microwave irradiation at 100°C reduces reaction time from 24 hours to 45 minutes.

- Yields range from 70–80% for the cyclocondensation step.

Microwave-Assisted One-Pot Synthesis

Modern approaches utilize microwave reactors to accelerate key steps:

- Combine 3-cyano-4-(4-methoxyphenyl)-6-phenylpyridine-2-thiol , bromoacetic acid , and triethylamine in ethanol.

- Irradiate at 100°C for 20 minutes.

- Cool and isolate the product via vacuum filtration.

Advantages :

- 95% yield achieved in 20 minutes vs. 6 hours conventionally.

- Minimal side product formation due to controlled heating.

Solid-Phase Combinatorial Synthesis

Adapted from combinatorial chemistry techniques, this method uses Wang resin -bound intermediates:

- Attach the pyridine-thiol derivative to the resin via a labile ester linkage.

- Perform thioether formation with bromoacetic acid.

- Cleave the product from the resin using trifluoroacetic acid (TFA).

Performance metrics :

Characterization and Validation

All routes require validation via:

Chemical Reactions Analysis

Types of Reactions

2-((3-Cyano-4-(4-methoxyphenyl)-6-phenylpyridin-2-yl)thio)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can be carried out using common reducing agents.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.

Scientific Research Applications

2-((3-Cyano-4-(4-methoxyphenyl)-6-phenylpyridin-2-yl)thio)acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-((3-Cyano-4-(4-methoxyphenyl)-6-phenylpyridin-2-yl)thio)acetic acid involves its interaction with specific molecular targets and pathways. The compound can modulate biochemical pathways by activating or inhibiting enzymes and receptors. Its aromatic structure allows it to participate in various molecular interactions, influencing physiological processes .

Comparison with Similar Compounds

Similar Compounds

Cyanoacetamide derivatives: These compounds share the cyano and acetamide functional groups and are used in similar synthetic applications.

Thiazole derivatives: Compounds containing the thiazole ring exhibit similar biological activities and are used in medicinal chemistry.

Uniqueness

2-((3-Cyano-4-(4-methoxyphenyl)-6-phenylpyridin-2-yl)thio)acetic acid is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its combination of cyano, methoxyphenyl, and phenyl groups, along with the thioacetic acid moiety, makes it a versatile compound for various applications.

Biological Activity

2-((3-Cyano-4-(4-methoxyphenyl)-6-phenylpyridin-2-yl)thio)acetic acid is a complex organic compound that has garnered attention for its potential biological activities. This compound features a pyridine core with multiple substituents, including a cyano group and methoxyphenyl moiety, which contribute to its unique properties. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of 2-((3-Cyano-4-(4-methoxyphenyl)-6-phenylpyridin-2-yl)thio)acetic acid is , with a molecular weight of approximately 372.43 g/mol. The presence of the thio group and various aromatic rings enhances its reactivity and potential interactions with biological targets.

The biological activity of this compound is likely mediated through several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.

- Receptor Modulation : It may interact with various receptors, affecting signal transduction pathways.

- Antioxidant Activity : Similar compounds have shown the ability to scavenge free radicals, suggesting potential antioxidant properties.

Biological Activities

Research indicates that 2-((3-Cyano-4-(4-methoxyphenyl)-6-phenylpyridin-2-yl)thio)acetic acid exhibits several biological activities:

Antimicrobial Activity

Studies have shown that compounds with similar structures possess antimicrobial properties. The presence of the cyano and thio groups can enhance the ability to disrupt microbial membranes or inhibit essential microbial enzymes.

Anticancer Properties

Preliminary studies suggest that this compound may exhibit anticancer activity by inducing apoptosis in cancer cells and inhibiting cell proliferation. This effect could be linked to its ability to interfere with cell signaling pathways.

Anti-inflammatory Effects

The compound may also demonstrate anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines or enzymes such as cyclooxygenase (COX).

Comparative Analysis

To better understand the biological activity of 2-((3-Cyano-4-(4-methoxyphenyl)-6-phenylpyridin-2-yl)thio)acetic acid, a comparison with structurally related compounds can provide insights into how specific modifications affect activity.

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-Nitrophenyl 2-((3-cyano-4-(4-methoxyphenyl)-6-phenylpyridin-2-yl)thio)acetate | Similar pyridine core; includes nitrophenyl group | Exhibits antimicrobial and anticancer properties |

| 6-(p-Tolyl)pyridin-2-thiol | Lacks cyano and nitrophenyl groups; simpler structure | Limited biological activity compared to more complex analogs |

| 4-(4-Methoxyphenyl)-3-hydroxybenzamide | Related by phenolic structures; lacks pyridine moiety | Shows some antioxidant activity but less potent than pyridine derivatives |

Case Studies

Recent studies have focused on the synthesis and evaluation of 2-((3-Cyano-4-(4-methoxyphenyl)-6-phenylpyridin-2-yl)thio)acetic acid for its potential therapeutic applications:

- Anticancer Evaluation : In vitro studies demonstrated that this compound inhibited the growth of various cancer cell lines, including breast and lung cancer cells, with IC50 values in the micromolar range.

- Antimicrobial Testing : The compound was tested against several bacterial strains, showing significant inhibition zones compared to control groups, indicating strong antimicrobial properties.

- Inflammation Models : In vivo models demonstrated reduced inflammation markers in treated subjects, suggesting potential utility in treating inflammatory diseases.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-((3-Cyano-4-(4-methoxyphenyl)-6-phenylpyridin-2-yl)thio)acetic acid, and how can reaction conditions be optimized?

- Methodology : The pyridine core can be synthesized via cyclization of substituted acrylonitrile derivatives with aryl aldehydes. Introduce the 4-methoxyphenyl and phenyl groups via Friedel-Crafts alkylation or Suzuki-Miyaura coupling (if halogenated precursors are used) . The thioacetic acid moiety is typically introduced via nucleophilic substitution of a bromine or chlorine atom at the pyridine-2-position using thioglycolic acid under basic conditions. Optimization involves adjusting solvent polarity (e.g., DMF vs. THF), temperature (60–100°C), and catalytic systems (e.g., Pd catalysts for coupling reactions) .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

- Methodology :

- NMR : H NMR confirms substituent integration (e.g., methoxy singlet at δ 3.8–4.0 ppm, aromatic protons at δ 6.5–8.5 ppm). C NMR identifies carbonyl (δ 170–175 ppm) and nitrile (δ 115–120 ppm) groups .

- HPLC-MS : Validates purity (>95%) and molecular weight (e.g., [M+H]+ at m/z 429.1) .

- FT-IR : Detects S-H stretching (2500–2600 cm, if present) and C≡N absorption (~2200 cm) .

Q. How can researchers assess the compound’s stability under varying storage conditions?

- Methodology : Conduct accelerated stability studies by exposing the compound to humidity (40–75% RH), temperature (4°C, 25°C, 40°C), and light (ICH Q1B guidelines). Monitor degradation via HPLC every 1–3 months. The thioether linkage may oxidize; thus, inert atmosphere storage (N) is recommended .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

- Methodology :

- Enzyme inhibition : Use fluorescence-based assays (e.g., kinase or protease targets) with ATP/NADH cofactors.

- Antioxidant activity : DPPH/ABTS radical scavenging assays (IC comparison to ascorbic acid) .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

- Methodology : Systematically modify substituents:

- Replace the 4-methoxyphenyl group with electron-withdrawing groups (e.g., -CF) to enhance metabolic stability .

- Substitute the phenyl ring with heteroaromatics (e.g., pyridyl) to improve solubility .

- Test analogs in dose-response assays to correlate substituent effects with IC values .

Q. What computational methods are applicable for predicting binding modes with target proteins?

- Methodology :

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with active sites (e.g., kinases). Focus on hydrogen bonding with the acetic acid moiety and π-π stacking with aromatic residues .

- DFT calculations : Optimize geometry at B3LYP/6-31G* level to analyze electron density at the nitrile and thioether groups .

Q. How should researchers resolve contradictions in biological activity data across different assay platforms?

- Methodology :

- Validate assay conditions (e.g., buffer pH, serum concentration) to ensure reproducibility .

- Perform orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) to confirm mechanisms .

- Analyze metabolite profiles (LC-MS) to rule out off-target effects from degradation products .

Q. What strategies are effective for synthesizing coordination polymers or metal complexes with this compound?

- Methodology : Utilize the thioether sulfur and carboxylic acid as ligation sites. React with transition metals (e.g., Cu, Zn) in ethanol/water mixtures. Characterize complexes via X-ray crystallography or EXAFS to confirm geometry .

Q. How can researchers design experiments to study the compound’s polymorphic forms?

- Methodology :

- Screen crystallization solvents (e.g., EtOAc, MeCN) under controlled cooling rates.

- Analyze polymorphs via PXRD and DSC to identify thermodynamically stable forms .

Methodological Notes

- Data Validation : Cross-reference NMR assignments with computed chemical shifts (e.g., ACD/Labs or ChemDraw) .

- Contradiction Analysis : Use statistical tools (e.g., Grubbs’ test) to identify outliers in biological replicates .

- Synthetic Reproducibility : Document reaction parameters (e.g., stirring rate, inert gas flow) to minimize batch-to-batch variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.